1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium
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Overview
Description
1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium is a chemical compound known for its unique structure and properties. It is often used in scientific research due to its ability to act as a stable free radical. The compound has a molecular formula of C13H17N2O2 and a molecular weight of 233.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium typically involves the reaction of 4,4,5,5-tetramethylimidazoline with phenylhydroxylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroxide radicals.
Reduction: It can be reduced back to its hydroxylamine form.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroxide radicals.
Reduction: Formation of hydroxylamine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium has a wide range of applications in scientific research:
Chemistry: Used as a spin label in electron spin resonance (ESR) spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of nitric oxide (NO) metabolism and signaling pathways.
Medicine: Investigated for its potential use in therapeutic applications, particularly in the modulation of oxidative stress.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The compound exerts its effects primarily through its ability to act as a stable free radical. It interacts with nitric oxide (NO) to form corresponding imino nitroxide and nitrogen dioxide radicals. This interaction is crucial in studying NO-related biochemical pathways and oxidative stress mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-Hydrazonomethyl-1-hydroxy-2,2,5,5-tetramethyl-3-imidazoline-3-oxide: Similar in structure but contains a hydrazone group.
4-(1-Hydroxy-1-methylethyl)-2,2,5,5-tetramethyl-3-imidazoline-1-oxyl: Similar in structure but contains a different substituent on the imidazoline ring.
Uniqueness
1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium is unique due to its phenyl group, which enhances its stability and reactivity compared to other similar compounds. This makes it particularly useful in studies involving free radicals and oxidative stress .
Properties
IUPAC Name |
1-hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-12(2)13(3,4)15(17)11(14(12)16)10-8-6-5-7-9-10/h5-9,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKUQZKKYGQOCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C([N+](=C(N1O)C2=CC=CC=C2)[O-])(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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